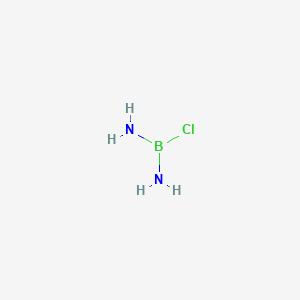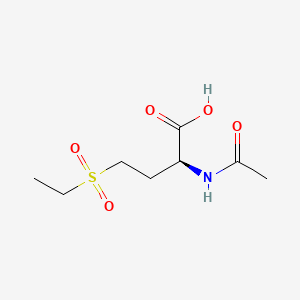![molecular formula C4H6Cl4HgSi2 B14420759 Bis{(dichloromethylsilyl)methyl]mercury](/img/structure/B14420759.png)
Bis{(dichloromethylsilyl)methyl]mercury
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis{[(dichloromethyl)silyl]methyl}mercury is a unique organosilicon compound that features both silicon and mercury atoms within its structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Bis{[(dichloromethyl)silyl]methyl}mercury typically involves the reaction of dichloromethylsilane with a mercury-containing precursor. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The process may also involve the use of a catalyst to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for Bis{[(dichloromethyl)silyl]methyl}mercury are not well-documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity while ensuring safety protocols are in place due to the toxic nature of mercury compounds.
Analyse Des Réactions Chimiques
Types of Reactions
Bis{[(dichloromethyl)silyl]methyl}mercury can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of mercury and silicon.
Reduction: Reduction reactions can lead to the formation of lower oxidation state products.
Substitution: The dichloromethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent degradation of the compound.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silicon dioxide and mercuric oxide, while substitution reactions can produce a variety of organosilicon compounds with different functional groups.
Applications De Recherche Scientifique
Bis{[(dichloromethyl)silyl]methyl}mercury has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other organosilicon and organomercury compounds.
Materials Science: The compound’s unique structure makes it a candidate for developing new materials with specific properties.
Biology and Medicine: Research into its biological activity and potential therapeutic applications is ongoing, although the toxicity of mercury poses significant challenges.
Mécanisme D'action
The mechanism by which Bis{[(dichloromethyl)silyl]methyl}mercury exerts its effects involves interactions with various molecular targets. The silicon and mercury atoms can form bonds with different substrates, leading to changes in their chemical and physical properties. The pathways involved in these interactions are complex and depend on the specific context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Dichloromethylsilane: A related compound that lacks the mercury atom and is used in various silicon-based syntheses.
Trimethylsilylmercury: Another organosilicon-mercury compound with different substituents on the silicon atom.
Uniqueness
Bis{[(dichloromethyl)silyl]methyl}mercury is unique due to the presence of both dichloromethyl groups and a mercury atom within its structure. This combination imparts distinct chemical properties that are not found in other similar compounds, making it valuable for specific applications in research and industry.
Propriétés
Formule moléculaire |
C4H6Cl4HgSi2 |
|---|---|
Poids moléculaire |
452.7 g/mol |
InChI |
InChI=1S/2C2H3Cl2Si.Hg/c2*1-5-2(3)4;/h2*2H,1H2; |
Clé InChI |
ORXPMLUZUDBRDE-UHFFFAOYSA-N |
SMILES canonique |
C([Si]C(Cl)Cl)[Hg]C[Si]C(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



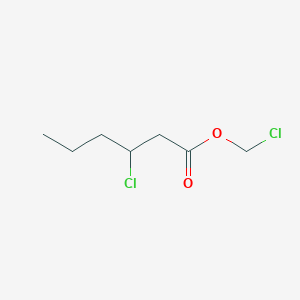

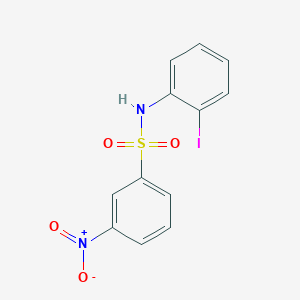
![N-[1-(Naphthalen-2-yl)ethylidene]-P,P-diphenylphosphinic amide](/img/structure/B14420709.png)
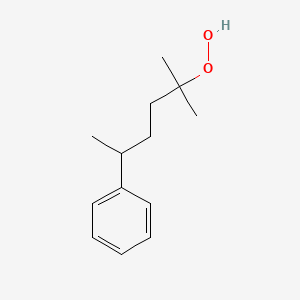

![2-[(Octyloxy)methyl]-1,4,7,10,13-pentaoxacyclopentadecane](/img/structure/B14420723.png)

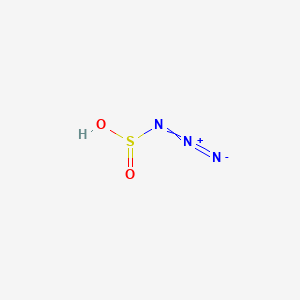

![Diphenyl[1-(lambda~1~-thallanyl)cyclopenta-2,4-dien-1-yl]phosphane](/img/structure/B14420743.png)
